REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH2:10]([S:14][C:15]1[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=1[NH2:17])[CH2:11][CH2:12]C.[CH2:22]([S:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[CH:28][CH:27]=1)[CH2:23]C>>[CH3:22][C:9]1[CH:8]=[CH:7][CH:6]=[C:4]2[C:3]=1[CH2:11][C:10](=[S:14])[NH:5]2.[CH3:1][C:19]1[CH:18]=[C:16]2[C:15]([CH2:23][C:22](=[S:25])[NH:17]2)=[CH:21][CH:20]=1.[CH2:10]([C:26]1[CH:27]=[C:28]2[C:29](=[CH:31][CH:32]=1)[NH:30][C:3](=[S:2])[CH2:4]2)[CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)SC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)SC1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CC(NC2=CC=C1)=S
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2CC(NC2=C1)=S
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C=C2CC(NC2=CC1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |